Sunitinib N-oxide
Overview
Description
Synthesis Analysis
The synthesis of sunitinib and its derivatives, including Sunitinib N-oxide, involves multiple chemical reactions starting from base compounds like ethyl acetoacetate through processes such as Knorr reaction, selective hydrolysis, decarboxylation, and condensation. The synthesis pathway aims to achieve the unique molecular structure responsible for its pharmacological activities, with a focus on optimizing yield and purity for potential large-scale production (Zheng et al., 2010).
Molecular Structure Analysis
Sunitinib N-oxide's molecular structure is key to its mechanism of action, allowing interaction with various tyrosine kinases. Structural analyses, including NMR and mass spectrometry, confirm the presence of the N-oxide group, which might influence its biological activity and pharmacokinetics. Detailed molecular structure analysis helps in understanding the drug's interactions at the cellular level, potentially offering insights into its efficacy and safety profile.
Chemical Reactions and Properties
The chemical properties of Sunitinib N-oxide, such as stability, reactivity, and degradation pathways, are essential for drug formulation and stability studies. Research into its photodegradation products shows that Sunitinib N-oxide forms under certain conditions, affecting the drug's safety and efficacy profile. Understanding these properties is crucial for developing safe and effective formulations (Takenaka et al., 2019).
Physical Properties Analysis
The physical properties of Sunitinib N-oxide, including solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties influence the drug's formulation, dosing, and delivery strategies, ensuring optimal bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical stability and reactivity of Sunitinib N-oxide play a significant role in its pharmacological effects and potential side effects. Studies exploring its metabolism reveal the formation of potentially toxic metabolites, emphasizing the importance of thorough chemical property analysis for safety assessment. The interaction of Sunitinib N-oxide with biological molecules and its impact on various biochemical pathways are central to understanding its therapeutic potential and risks (Paludetto et al., 2018).
Scientific Research Applications
Hand-foot Skin Reaction Development : Sunitinib N-oxide might significantly promote the development of hand-foot skin reaction (HFSR) during sunitinib treatment (Takenaka et al., 2019).
Elucidating Effects in Humans : A developed method can help understand the effects of sunitinib N-oxide in humans, contributing to the knowledge of adverse drug reactions associated with sunitinib (Ishikawa et al., 2021).
Targeted Chemotherapy in Lung Cancer : Sunitinib-loaded biotin-targeted nanostructured lipid carriers can reduce systemic toxicity while maintaining local anti-tumoral efficacy in lung cancer treatment (Taymouri et al., 2019).
Induction of Hypothyroidism in Advanced Cancer Patients : Sunitinib induces hypothyroidism in advanced cancer patients, potentially through inhibition of peroxidase activity (Wong et al., 2007).
Effect on Endothelium-Dependent Vasodilation : Sunitinib reduces endothelium-dependent vasodilation by reducing endothelial release of nitric oxide, although this does not precede the development of hypertension in humans treated with sunitinib (Thijs et al., 2015).
Inducing Tumor Cell Apoptosis in Renal Cell Carcinoma : Sunitinib induces tumor cell apoptosis and growth arrest in renal cell carcinoma tumor cells, correlated with Stat3 activity inhibition (Xin et al., 2009).
Novel Drug Delivery System : Sunitinib loaded chitosan nanoparticles (SNB-CS-NPs) present a novel drug delivery system for effective sustained delivery of the anticancer drug Sunitinib (Joseph et al., 2016).
Overcoming Resistance in Renal Cancer : Cuprous oxide nanoparticles (CONPs) can disrupt copper transport and induce ER stress, overcoming resistance to sunitinib therapy in renal cancer (Yang et al., 2017).
Future Directions
Research into Sunitinib N-oxide is ongoing. One study developed a method for quantifying Sunitinib N-oxide in human serum, which could help in understanding its effects in humans and contribute to the elucidation of the adverse drug reactions associated with Sunitinib . Another study found that Sunitinib enhances neuronal survival in vitro, suggesting potential applications in the treatment of central nervous system diseases where neuronal injury is prominent .
properties
IUPAC Name |
N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCKYIYMUMFC-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib N-oxide | |
CAS RN |
356068-99-0 | |
Record name | Sunitinib N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUNITINIB N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.